

Incidence and Severity of Liver Transaminase Elevation

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Compound Focus: Evobrutinib

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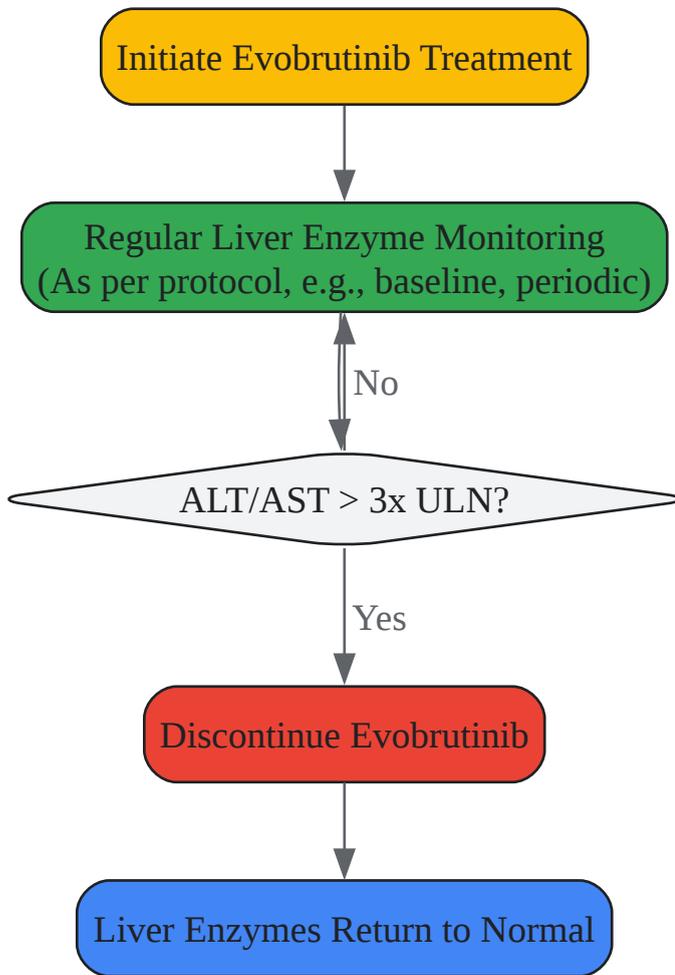
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The table below summarizes the key quantitative findings on liver transaminase elevations associated with **evobrutinib** from recent clinical trials.

| Aspect | Details from Clinical Trials |
|-------------------------|---|
| Incidence (ALT >3x ULN) | 11.14% (127/1140) of patients taking evobrutinib [1]. |
| Comparative Incidence | Higher than tolebrutinib (3.67%, 32/871) and slightly higher than teriflunomide (10.82%, 124/1146) [1]. |
| Clinical Presentation | Often asymptomatic , identifiable only via blood test [2]. No reported symptoms or need for medical intervention in cited cases [2]. |
| Outcome & Reversibility | Effects are reversible . Elevated enzymes normalize after treatment discontinuation [3] [2]. |

Monitoring and Management Protocol

Adherence to a rigorous monitoring protocol is crucial for managing this risk in clinical trials and future clinical use.



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Key Management Steps

- **Proactive Monitoring: Implement a strict schedule for monitoring liver enzymes, including alanine aminotransferase (ALT) and aspartate aminotransferase (AST), before treatment initiation and at regular intervals thereafter [1].** The phase III program for **evobrutinib** was overseen by an Independent Data Monitoring Committee that included hepatologists, establishing a best-practice model [2].
- **Treatment Discontinuation: The primary and most critical action upon identifying significant transaminase elevation is to discontinue evobrutinib [3].** Clinical evidence consistently shows that liver enzyme levels normalize after stopping the medication [3] [2].
- **Assess Contributing Factors:** In cases of liver injury, investigate potential predisposing factors. This may include a review of the patient's concomitant medications, underlying conditions, and other risk factors [2].

FAQ for Research and Development Professionals

Q1: How does the hepatotoxicity profile of evobrutinib compare to other BTK inhibitors in development for MS? Evobrutinib appears to have a higher incidence of liver transaminase elevations compared to some other BTK inhibitors. For instance, in a network meta-analysis, **11.14%** of patients on **evobrutinib** had ALT >3x ULN, compared to **3.67%** for tolebrutinib [1]. This suggests that hepatotoxicity may be a compound-specific issue rather than a class-wide effect.

Q2: Were the liver signal and subsequent clinical hold a major setback for the evobrutinib clinical program? While the FDA placed a **partial clinical hold** on **evobrutinib** trials in 2023 due to liver toxicity concerns, the impact on the phase III program (EVOLUTION RMS 1 & 2) was limited. The trials had already completed enrollment, and all participants had been on treatment for longer than 70 days, so the hold primarily prevented the dosing of *new* patients [2].

Q3: What is the overall risk-benefit profile of evobrutinib based on the latest Phase 3 data? The overall profile is challenging. The phase 3 trials concluded that **evobrutinib was not more effective** than the standard treatment teriflunomide in reducing relapse rates or disability progression, while carrying a **higher risk of liver injury** [3]. This negative efficacy outcome is a primary reason why **evobrutinib** is not recommended as a treatment for relapsing MS.

Experimental Considerations for Preclinical Research

For scientists investigating the mechanisms of **evobrutinib**-induced liver injury, the following pathways and factors should be considered based on general principles of drug-induced liver injury (DILI):

- Investigate Metabolite Formation: **Research should focus on evobrutinib's metabolic pathways.** The formation of reactive metabolites is a common mechanism of idiosyncratic DILI. Studies can identify potential toxic metabolites through techniques like mass spectrometry.
- Evaluate Mitochondrial Toxicity: Assess the impact of **evobrutinib** on mitochondrial function in relevant *in vitro* models (e.g., hepatocyte cell lines). Impairment of mitochondrial function is another key mechanism behind DILI.
- Develop Predictive Animal Models: While challenging, work towards developing animal models that can recapitulate the liver signal observed in humans. This could help in understanding the underlying biology and screening for future compounds with a better safety profile.

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